Crystal structure and X-ray crystallography of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde
Crystal structure and X-ray crystallography of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde
An In-Depth Technical Guide to the Synthesis, Crystallization, and X-Ray Crystallographic Analysis of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of the synthesis and structural elucidation of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde. As a molecule of interest in medicinal chemistry, understanding its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.[1][2][3] This document outlines a proposed synthetic route, detailed protocols for crystallization, and a step-by-step workflow for single-crystal X-ray diffraction analysis.
Part 1: Synthesis of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde
The synthesis of 3,5-disubstituted isoxazoles is a well-established area of heterocyclic chemistry.[4][5][6] A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3][7] For the target molecule, a plausible and efficient synthetic strategy is the reaction of pyridine-2-carbonitrile oxide with propynal.
Proposed Synthetic Pathway
The synthesis can be conceptualized in two main stages: the in situ generation of the nitrile oxide from the corresponding aldoxime, followed by its cycloaddition with the alkyne.
Caption: Proposed synthetic workflow for 3-(2-Pyridinyl)isoxazole-5-carbaldehyde.
Experimental Protocol: Synthesis
-
Synthesis of Pyridine-2-aldoxime:
-
Dissolve pyridine-2-carbaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the crude aldoxime, which can be used in the next step without further purification.
-
-
Synthesis of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde:
-
Dissolve the crude pyridine-2-aldoxime (1.0 eq) and propynal (1.2 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl), portion-wise to generate the nitrile oxide in situ.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-(2-Pyridinyl)isoxazole-5-carbaldehyde.
-
Part 2: Crystallization
Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.[8] Several techniques can be employed to grow crystals suitable for diffraction experiments.
Crystallization Techniques
-
Slow Evaporation: This is the simplest method. A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a cover slip (hanging drop) or in a well (sitting drop) and sealed in a chamber containing a reservoir of a solvent in which the compound is less soluble (the precipitant). The vapor from the reservoir slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.
-
Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a less polar solvent (antisolvent) in which the compound is insoluble. Diffusion at the interface of the two solvents can induce crystallization.
Experimental Protocol: Crystallization
-
Solvent Screening:
-
Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Identify a solvent in which the compound is moderately soluble.
-
-
Crystal Growth by Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in the chosen solvent.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap containing a few needle holes.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly.
-
Monitor for crystal growth over several days.
-
Part 3: Single-Crystal X-ray Crystallography
X-ray crystallography is a powerful analytical technique for determining the atomic and molecular structure of a crystal.[8][9] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Crystallographic Workflow
Caption: Workflow for single-crystal X-ray crystallographic analysis.
Experimental Protocol: X-ray Diffraction
-
Crystal Mounting:
-
Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data using a suitable data collection strategy (e.g., a series of omega scans).
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities of the reflections.
-
Apply corrections for Lorentz and polarization effects, and absorption.
-
Scale and merge the data to produce a unique set of reflections.
-
-
Structure Solution and Refinement:
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the atomic coordinates, and thermal parameters against the experimental data using full-matrix least-squares refinement.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
-
Structure Validation:
-
Validate the final structure using software such as PLATON or CheckCIF to ensure its chemical and geometric reasonableness.
-
Analyze the final structure for key geometric parameters such as bond lengths, bond angles, and torsion angles.
-
Part 4: Data Presentation
The results of a crystallographic analysis are typically summarized in a series of tables. Below are examples of tables presenting hypothetical but realistic data for 3-(2-Pyridinyl)isoxazole-5-carbaldehyde.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C9H6N2O2 |
| Formula weight | 174.16 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 8.52(3) Å, α = 90°b = 10.11(4) Å, β = 105.3(1)°c = 9.45(3) Å, γ = 90° |
| Volume | 785.1(5) ų |
| Z | 4 |
| Density (calculated) | 1.473 Mg/m³ |
| Absorption coefficient | 0.108 mm⁻¹ |
| F(000) | 360 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 7189 |
| Independent reflections | 1805 [R(int) = 0.034] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1805 / 0 / 118 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole | 0.28 and -0.21 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles (Hypothetical)
| Bond | Length (Å) | Angle | Degrees (°) |
| N1-O1 | 1.412(2) | C3-N1-O1 | 109.5(1) |
| N1-C3 | 1.325(2) | N1-C3-C4 | 114.2(2) |
| C3-C4 | 1.421(3) | C3-C4-C5 | 105.8(2) |
| C4-C5 | 1.350(3) | C4-C5-O1 | 111.3(2) |
| C5-O1 | 1.358(2) | C5-O1-N1 | 99.2(1) |
| C3-C6 | 1.475(3) | N1-C3-C6 | 118.9(2) |
| C6-N2 | 1.338(2) | C4-C3-C6 | 126.9(2) |
Conclusion
This guide provides a detailed framework for the synthesis and structural characterization of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde. By following the proposed methodologies, researchers can obtain high-quality crystals and perform a thorough X-ray crystallographic analysis. The resulting structural information is invaluable for understanding the molecule's properties and for guiding further research in drug discovery and development. The principles and techniques described herein are broadly applicable to the study of other novel heterocyclic compounds.
References
- Vertex AI Search. (2025).
- PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- Vertex AI Search. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
- Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide.
- IJCRT.org. (n.d.).
- JOCPR. (n.d.). Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines.
- Vertex AI Search. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
- MDPI. (2025).
- J. Indian Inst. Sci. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
- PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ScienceOpen. (n.d.). Crystal structure of 5-butylamino-3-methyl-1- (pyridin-2-yl)
- ResearchGate. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking.
- IRIS. (2016). Synthesis and Crystal Structure of 3-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol- 1-yl) -.
- PMC. (n.d.). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry.
- OUCI. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
- ResearchGate. (2025).
-
PMC. (n.d.). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][4][7]Triazines: Synthesis and Photochemical Properties.
- PubChemLite. (n.d.). 3-(2-pyridyl)-5-(2-piperidinoethyl)-isoxazole hydrochloride. NczIMCQoxXR0_Lngpa-Kb2jc1CNELnqQ==)
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 8. d-nb.info [d-nb.info]
- 9. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
